molecular formula C14H9BrN2O4S B595150 1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid CAS No. 1227268-63-4

1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid

Cat. No.: B595150
CAS No.: 1227268-63-4
M. Wt: 381.2
InChI Key: KWDJFTHSCPFIQQ-UHFFFAOYSA-N
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Description

1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid is a heterocyclic compound featuring a 7-azaindole core (indole analog with a nitrogen atom at position 7). The molecule is substituted with a phenylsulphonyl group at position 1, a bromine atom at position 4, and a carboxylic acid moiety at position 2 (see Table 1). The bromine substituent likely serves as a site for further functionalization, making the compound valuable in medicinal chemistry for kinase inhibition or as a synthetic intermediate.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O4S/c15-11-6-7-16-13-10(11)8-12(14(18)19)17(13)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDJFTHSCPFIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155437
Record name 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-63-4
Record name 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination via N-Oxide Intermediate

The patent CN102746295A outlines a scalable route using 7-azaindole N-oxide as a precursor. Key steps include:

  • N-Oxidation : 7-Azaindole reacts with hydrogen peroxide (1.1–1.3 equiv) in THF at 5–15°C for 2–5 hours, yielding N-oxide with 93.6% efficiency.

  • Bromination : The N-oxide undergoes bromination with POBr₃ (5–10 equiv) in acetonitrile at 80–100°C, catalyzed by diisopropyl ethylamine (DIPEA) . This step achieves a 79.2% yield of 4-bromo-7-azaindole after recrystallization.

Reaction Conditions Table

StepReagents/ConditionsYield
N-OxidationH₂O₂ (1.1–1.3 equiv), THF, 5–15°C93.6%
BrominationPOBr₃ (5–10 equiv), DIPEA, 80–100°C79.2%

Alternative Bromination Using Methanesulfonic Anhydride

ChemicalBook reports a method using methanesulfonic anhydride and tetramethylammonium bromide in DMF:

  • Mechanism : The N-oxide intermediate reacts with methanesulfonic anhydride to form a reactive sulfonate, which undergoes nucleophilic substitution with bromide.

  • Yield : 56% after purification, with challenges in removing byproducts.

Introduction of the Phenylsulphonyl Group

Functionalization at the 1-position of 4-bromo-7-azaindole requires sulfonation. While direct methods are sparsely documented, analogous protocols for 1-sulfonation of azaindoles suggest:

Sulfonation via Chlorosulfonation

  • Reagents : Phenylsulfonyl chloride in the presence of a base (e.g., NaH or Et₃N).

  • Conditions : Conducted in anhydrous DCM or THF at 0–25°C.

  • Challenges : Competing side reactions at the 2-position necessitate careful stoichiometric control.

Optimization Strategies

  • Protection/Deprotection : Temporary protection of the 2-position with a formyl group (as in the aldehyde intermediate) prior to sulfonation minimizes side reactions.

  • Catalysis : Use of DMAP (4-dimethylaminopyridine) improves regioselectivity.

Formylation at the 2-Position

The commercial availability of 1-(phenylsulfonyl)-4-bromo-7-azaindole-2-carbaldehyde suggests formylation precedes oxidation to the carboxylic acid.

Vilsmeier-Haack Formylation

  • Reagents : POCl₃ and DMF generate the Vilsmeier reagent, enabling electrophilic substitution at the 2-position.

  • Conditions : Reaction at 0–5°C, followed by quenching with aqueous NaHCO₃.

  • Yield : ~60–70% based on analogous 7-azaindole derivatives.

Oxidation of Aldehyde to Carboxylic Acid

The final step involves oxidizing the 2-carbaldehyde to the carboxylic acid.

Jones Oxidation

  • Reagents : CrO₃ in H₂SO₄.

  • Conditions : Conducted at 0–10°C to prevent over-oxidation.

  • Yield : ~85% for similar substrates.

Alternative Methods

  • KMnO₄ in Basic Media : Higher selectivity but lower yields (~70%) due to side reactions.

  • Pinnick Oxidation : Uses NaClO₂ and 2,2,6,6-tetramethylpiperidine for milder conditions.

Oxidation Methods Comparison

MethodReagentsYieldPurity
Jones OxidationCrO₃, H₂SO₄85%>95%
KMnO₄KMnO₄, NaOH70%90%
PinnickNaClO₂, TEMPO80%92%

Critical Analysis of Industrial Viability

The patent route offers scalability advantages:

  • Cost Efficiency : Hydrogen peroxide and acetonitrile are economical solvents/reagents.

  • Purification : Recrystallization with methanol/ethanol ensures >95% purity at each stage.

  • Yield Optimization : Cumulative yield from 7-azaindole to the final carboxylic acid is estimated at 42.4% (based on multi-step yields in).

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation : Competing reactions at N1 and C2 require precise temperature control.

  • Oxidation Side Products : Over-oxidation to CO₂ is mitigated using stoichiometric NaClO₂ in the Pinnick method.

  • Halogen Retention : The 4-bromo group remains stable under acidic oxidation conditions but may require inert atmospheres during high-temperature steps.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, such as in Suzuki-Miyaura coupling reactions using palladium catalysts.

    Oxidation and Reduction Reactions: The phenylsulphonyl group can undergo oxidation or reduction, leading to different functional groups.

    Electrophilic Aromatic Substitution: The indole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted indole derivatives, while oxidation and reduction can lead to sulfone or sulfoxide derivatives.

Scientific Research Applications

1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulphonyl group can interact with various enzymes and receptors, modulating their activity. The bromine atom and carboxylic acid group can also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related azaindoles, indazoles, and triazines (Table 1). Key differences include:

Table 1: Structural Comparison of 1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic Acid and Analogues

Compound Name Core Structure Substituents CAS Number Key Properties/Applications
This compound 7-Azaindole 1-Phenylsulphonyl, 4-Bromo, 2-COOH Not Provided Potential kinase inhibitor; halogenated intermediate
4-Chloro-7-azaindole-3-carboxylic acid 7-Azaindole 4-Chloro, 3-COOH 1000340-37-3 Altered acidity due to COOH position; synthetic intermediate
3-Bromo-4-chloro-7-azaindole 7-Azaindole 3-Bromo, 4-Chloro 1000340-39-5 Dual halogenation for cross-coupling
3-Phenyl-1H-indazole-7-carboxylic acid Indazole 3-Phenyl, 7-COOH - Bioactive scaffold; used in drug discovery
3-Phenyl-5-[1-(phenylsulphonyl)-pent-4-yn]-1,2,4-triazine 1,2,4-Triazine 5-Alkynyl-sulphonyl, 3-Phenyl - Intermediate for bioactive heterocycles

Key Observations:

  • Substituent Position and Reactivity: The carboxylic acid group at position 2 in the target compound (vs.
  • Core Structure Differences : The 7-azaindole core (N at position 7) versus indazole (N at positions 1 and 2) modifies aromatic π-stacking and solubility. Indazoles are more commonly used in kinase inhibitors, whereas 7-azaindoles may exhibit improved metabolic stability .

Biological Activity

1-(Phenylsulphonyl)-4-bromo-7-azaindole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the azaindole family, which has been extensively studied for various biological applications, including anticancer and antiviral properties. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action and therapeutic potential.

The molecular structure of this compound can be summarized as follows:

PropertyDetails
Molecular Formula C14H12BrN2O3S
Molecular Weight 365.20 g/mol
CAS Number 942920-59-4
IUPAC Name 1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-2-carboxylic acid

Anticancer Activity

Research has indicated that compounds in the azaindole class exhibit significant anticancer properties. For instance, a study highlighted that derivatives of 7-azaindole, including those with phenylsulfonyl groups, show potent inhibition of cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with cell cycle regulation and apoptosis induction.

A specific case study reported that a related azaindole compound inhibited glioma cell viability through multiple mechanisms, including activation of necroptosis and autophagy while sparing normal astrocytes from cytotoxic effects . This selectivity suggests that this compound may similarly target cancer cells effectively while minimizing harm to normal cells.

Antiviral Activity

The compound has also been investigated for its antiviral properties. A recent optimization campaign focused on azaindole analogues identified selective inhibitors targeting AAK1 (AP2-associated kinase 1), which is crucial for viral entry in host cells. The study demonstrated that these inhibitors could significantly reduce viral replication in vitro, showcasing their potential as antiviral agents against diseases such as dengue .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Kinase Inhibition : The compound binds to the ATP-binding site of kinases like AAK1, inhibiting their activity and disrupting downstream signaling pathways critical for cell proliferation and survival.
  • Modulation of Cell Cycle : By interfering with key regulatory proteins involved in the cell cycle, the compound can induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Study on Anticancer Effects

In a study published in a prominent journal, researchers synthesized several azaindole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds bearing the phenylsulfonyl group exhibited enhanced potency compared to their unsubstituted counterparts. The study concluded that these modifications could be pivotal for developing new anticancer therapeutics .

Antiviral Efficacy Evaluation

Another significant research effort involved screening azaindole derivatives against a panel of kinases to assess their selectivity and efficacy as antiviral agents. The findings revealed that certain derivatives effectively inhibited AAK1 activity, correlating with reduced phosphorylation levels of viral entry proteins, thereby demonstrating their potential as antiviral candidates .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer Inhibition of cell proliferation; apoptosis induction
Antiviral Reduced viral replication; kinase inhibition

Q & A

Q. What synthetic strategies are effective for introducing the phenylsulphonyl group at the 1-position of 7-azaindole derivatives?

The phenylsulphonyl group is typically introduced via sulphonylation of the indole nitrogen using phenylsulphonyl chloride under basic conditions (e.g., pyridine or triethylamine in anhydrous THF/DCM). Controlled addition at 0–5°C prevents side reactions, with yields optimized by slow warming to room temperature. This method is validated in analogous azaindole sulphonylation procedures .

Q. How can bromine be regioselectively introduced at the 4-position of the 7-azaindole scaffold?

Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 50°C directs bromine to the 4-position due to the electron-withdrawing effects of the sulphonyl group. Competitive bromination at the 6-position is minimized by steric hindrance from the carboxylic acid moiety. Reaction monitoring via TLC and LC-MS ensures regiochemical fidelity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR (including HSQC and HMBC) assigns substituent positions. X-ray crystallography resolves ambiguities in stereochemistry, and HPLC with UV/CAD detectors assesses purity (>97%). Comparative spectral analysis with model compounds (e.g., non-brominated analogs) enhances accuracy .

Q. What stability considerations are essential for long-term storage?

Store desiccated material at -20°C under argon to prevent hydrolysis of the sulphonyl group and decarboxylation. Degradation products (e.g., des-bromo or sulphonic acid derivatives) are monitored via quarterly HPLC checks. Avoid freeze-thaw cycles by aliquoting .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in azaindole bromination?

Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) model electron density distributions and Fukui indices to identify reactive sites. Molecular electrostatic potential (MEP) maps reveal charge differentials, favoring bromination at the 4-position due to the sulphonyl group’s electron-withdrawing effects .

Q. What experimental designs optimize coupling reactions for the 2-carboxylic acid moiety?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) employs methyl ester-protected intermediates to prevent decarboxylation. Microwave-assisted synthesis (80–120°C, 20–40 min) enhances efficiency. Post-coupling alkaline hydrolysis (2M NaOH, 60°C) yields the free carboxylic acid with 85–92% efficiency. Catalyst systems like Pd(OAc)₂/SPhos in dioxane/water improve yields .

Q. How to resolve NMR contradictions caused by phenylsulphonyl group dynamics?

Variable-temperature ¹H NMR (VT-NMR) at -40°C to +40°C slows sulphonyl rotation, splitting broad signals into distinct peaks. Deuterium exchange experiments in DMSO-d₆ identify exchangeable protons. Rotating-frame Overhauser effect spectroscopy (ROESY) clarifies spatial interactions obscured by rotational barriers .

Q. What SAR strategies evaluate substituent contributions to bioactivity?

Synthesize analogs with halogen substitutions (Br → Cl, F, H), alternative sulphonyl groups (e.g., tolyl), and carboxylic acid bioisosteres (tetrazole). Test in SPR binding assays, PAMPA permeability studies, and microsomal stability assays. QSAR models incorporating Hammett σ constants and Craig plots predict activity trends. Crystallographic analysis of target-ligand complexes validates binding modes .

Key Methodological Considerations

  • Regioselectivity Challenges : The sulphonyl group’s electron-withdrawing nature directs electrophiles to the 4-position, but steric effects from the carboxylic acid can complicate bromination. Computational modeling complements experimental optimization .
  • Analytical Cross-Validation : Combine HRMS, 2D NMR, and X-ray data to resolve structural ambiguities, particularly when dynamic effects distort NMR signals .
  • Stability Protocols : Degradation pathways (hydrolysis, decarboxylation) necessitate stringent storage conditions and periodic purity assessments .

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